Xylenediamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26603-36-1 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(4-methylphenyl)methanediamine |
InChI |
InChI=1S/C8H12N2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,9-10H2,1H3 |
InChI Key |
XBTRYWRVOBZSGM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(N)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xylenediamine; |
Origin of Product |
United States |
Synthetic Methodologies for Xylenediamine and Its Isomers
Conventional Chemical Synthesis Routes of Xylylenediamine
The most common industrial method for producing xylenediamine, especially MXDA and PXDA, involves the catalytic hydrogenation of their respective dinitrile precursors, which are typically derived from xylene isomers wikipedia.orgwikipedia.orggoogle.compatsnap.com.
Catalytic hydrogenation is a prominent method for synthesizing meta-xylylenediamine (MXDA) from isophthalonitrile (IPN) wikipedia.orggoogle.comrsc.org. This two-stage process begins with the ammoxidation of meta-xylene to produce isophthalonitrile, followed by the hydrogenation of the nitrile groups to amine groups google.comgoogle.com.
Isophthalonitrile (benzene-1,3-dicarbonitrile) is commercially produced by the ammoxidation of meta-xylene wikipedia.org. Similarly, terephthalonitrile (B52192) (benzene-1,4-dicarbonitrile), the precursor for PXDA, is produced by the ammoxidation of para-xylene wikipedia.org. This reaction typically involves supplying a raw material gas composed of xylene, ammonia (B1221849), and air over a catalyst at elevated temperatures and pressures patsnap.com. For instance, ammoxidation of meta-xylene can be conducted at a reaction temperature of 400°C, a space velocity of 700 h⁻¹, and a pressure of 0.05 MPaG, yielding 80.2 mol% of isophthalonitrile patsnap.com. The ammoxidation process can generate by-products such as CO, CO₂, HCN, H₂O, aromatic amides, and aromatic carboxylic acids, necessitating selective separation of the dinitrile google.com.
The catalytic hydrogenation of isophthalonitrile to MXDA primarily utilizes catalysts based on Group VIII transition metals, such as Raney nickel (Raney Ni) and Raney cobalt (Raney Co), or supported nickel-based catalysts rsc.orggoogle.com. Supported catalysts generally offer better mechanical strength and are considered safer than Raney Ni rsc.org. Research efforts have focused on modifying Raney Ni, for example, with chromium (Raney Ni-Cr) or iron and chromium (Raney Ni-Fe-Cr) google.com. Bimetallic catalysts, such as Ni-Ru/SiO₂ and γ-Al₂O₃ supported Ni-M (where M = Fe, Co, Cu), have also been investigated to enhance catalytic performance rsc.orggychbjb.com. The introduction of a second metal, like iron, can improve the reducibility of the nickel catalyst and enhance catalytic activity and MXDA selectivity, attributed to strong N-metal bonding and weak H-metal adsorption strength rsc.org.
Reaction parameters significantly influence the yield and purity of this compound. Typical conditions for the hydrogenation of isophthalonitrile include:
Temperature: Ranges from 40°C to 120°C, with optimal conditions often around 60-100°C google.comscientific.netzhishangchemical.com. For instance, a yield of 95.5% MXDA was achieved at 80°C google.com.
Pressure: High pressures are generally employed, typically ranging from 1.0 MPa to 20.0 MPa (e.g., 35 bar, 190 bar, or 2-10 MPa) google.comgoogle.comscientific.netzhishangchemical.comscientific.net.
Solvent: Solvents such as aniline (B41778), methanol, toluene, ethanol (B145695), and organic amides (e.g., NMP) are used google.comgychbjb.comscientific.netzhishangchemical.comgoogle.com. Liquid ammonia can also act as an inhibitor for side reactions involving imines google.com.
Catalyst Concentration: The ratio of catalyst to isophthalonitrile quality, for example, 1/10 for Raney nickel, has been reported to achieve high yields scientific.net.
Additives/Inhibitors: Basic additives like NaOH can be used to improve the yield scientific.net.
Table 1 summarizes typical catalytic hydrogenation conditions for MXDA synthesis.
Table 1: Typical Catalytic Hydrogenation Conditions for MXDA Synthesis
| Parameter | Typical Range/Value | Reference |
| Catalyst | Raney Ni, Raney Co, Supported Ni-M (M=Fe, Co, Cu), Ni-Ru/SiO₂ | rsc.orggoogle.comgychbjb.com |
| Temperature | 40-120°C (e.g., 60-100°C, 80°C, 100°C, 140°C) | google.comgoogle.comgychbjb.comscientific.netzhishangchemical.com |
| Pressure | 1.0-20.0 MPa (e.g., 35 bar, 190 bar, 2-10 MPa) | google.comgoogle.comscientific.netzhishangchemical.comscientific.net |
| Solvent | Aniline, Methanol, Toluene, Ethanol, Organic Amides, Liquid Ammonia | google.comgoogle.comgychbjb.comscientific.netzhishangchemical.comgoogle.com |
| Catalyst/IPN Ratio | 1/10 (for Raney Ni) | scientific.net |
| Yield (MXDA) | Up to 98.58% | scientific.net |
Achieving high purity and yield in this compound production involves careful process engineering, particularly in the purification steps. After hydrogenation, the solution containing this compound is typically subjected to distillation to separate the solvent, low-boiling point by-products, and high-boiling point by-products google.com. A key challenge is the separation of cyanobenzylamine intermediates, which have boiling points close to that of this compound google.com. Therefore, controlling the concentration of these intermediates to be as low as possible at the hydrogenation outlet is crucial for producing high-purity this compound google.com. When ammonia is used as a solvent, it is often separated first by distillation under pressure, followed by reduced-pressure distillation for this compound purification google.com. Innovations in continuous flow chemistry and enhanced catalytic processes also contribute to cost-effective production and higher purity levels verifiedmarketresearch.com.
Reductive Amination Protocols for Xylylenediamine Production
Reductive amination is a practical laboratory method for converting carbonyl compounds to amines pku.edu.cn. For this compound production, this involves the reductive amination of dialdehydes, such as isophthalaldehyde (B49619), to synthesize meta-xylylenediamine pku.edu.cn. In a reported laboratory synthesis, isophthalaldehyde undergoes reductive amination using tert-butyl carbamate (B1207046) (BocNH₂) as the nitrogen source and triethylsilane (Et₃SiH) as the reducing agent, with trifluoroacetic acid as the catalyst pku.edu.cn. This reaction initially yields Boc-protected meta-xylylenediamine, which is then deprotected to form meta-xylylenediamine hydrochloride, and finally treated with sodium hydroxide (B78521) to obtain the free amine pku.edu.cn. This route is noted for providing high yields and ease of product purification for laboratory-scale synthesis pku.edu.cn.
Halogenation-Amination Pathways for Xylylenediamine Synthesis
An alternative method for synthesizing meta-xylylenediamine (m-XDA) involves halogenating xylene to attach a halogen to a methyl group, followed by substituting the halogen with an -NH₂ group using an aminating agent google.com. This process can be carried out at relatively low temperatures (20°C to 180°C, preferably 20°C to 70°C) and atmospheric or low pressure google.com. Hexamethylenetetramine has been identified as an effective aminating agent for this method, offering advantages over high-pressure hydrogenation in terms of lower facility investment and process costs google.com. A reported example achieved a this compound yield of approximately 94% using this pathway google.com.
Compound Names and PubChem CIDs
Sustainable and Bio-based Synthetic Approaches to Xylylenediamine
The shift towards sustainable production of xylylenediamine (XDA) and its isomers, particularly m-xylylenediamine (B75579) (MXDA), is a key focus within the chemical industry. This transition is motivated by stringent environmental regulations, such as those in Europe (REACH and the EU Green Deal), and the desire for a more circular economy marketreportsworld.comglobalgrowthinsights.comrsc.org. Bio-based synthesis pathways offer a promising alternative to conventional methods that rely on petroleum-derived m-xylene (B151644) and ammonia marketreportsworld.com.
Significant advancements have been made in developing greener routes for XDA production. For instance, INGOOCHEM has developed a bio-based m-xylylenediamine derived from renewable feedstocks, which demonstrates a 25% reduction in carbon emissions compared to traditional production methods globalgrowthinsights.com.
Table 1: Carbon Emission Reduction for Bio-based m-Xylylenediamine
| Production Method | Carbon Emission Reduction (vs. Conventional) |
| Bio-based MXDA | 25% globalgrowthinsights.com |
Beyond MXDA, research also extends to other isomers. A novel bio-based diamine, 1,3-bis(aminomethyl)-4,5-dimethoxybenzol (Dimethoxy-MXDA), has been successfully synthesized from lignin-derived vanillin (B372448). This compound is structurally similar to petroleum-based MXDA and has shown comparable or even superior performance when used as an amine hardener in epoxy thermoset polymers rsc.org. Another example includes the synthesis of bio-based p-xylylenediamine (PXDA) from dimethyl 9-octadecenedioate, a derivative of plant oil, for the production of polyamides acs.org. The general strategy for synthesizing bio-based amines often involves the reductive amination of bio-based aromatic aldehydes mdpi.com.
Utilization of Biomass-Derived Feedstocks (e.g., Furfural)
Biomass-derived feedstocks serve as renewable starting materials for the synthesis of xylylenediamine isomers. Furfural (B47365), a furanic compound readily available in large quantities from low-cost biomass, particularly hemicellulose, is a prominent example researchgate.netkuleuven.benih.govrsc.org. Its highly functionalized molecular structure makes it a versatile platform molecule for various biochemicals and polymer monomers rsc.org.
The synthesis of renewable meta-xylylenediamine (MXD) from furfural is a notable achievement in bio-based chemistry researchgate.netkuleuven.benih.govacs.orgdntb.gov.uaresearchgate.netoregonstate.eduamanote.com. This pathway leverages furfural as a foundational building block to construct the aromatic ring structure necessary for MXD.
Other biomass-derived precursors include vanillin and guaiacol, both major lignin (B12514952) derivatives, which have been successfully utilized for the synthesis of novel bio-based amines like Dimethoxy-MXDA rsc.org.
Implementation of Diels-Alder and Aromatization Sequences
A key scientific strategy for the synthesis of renewable meta-xylylenediamine (MXD) from biomass-derived furfural involves a sequential Diels-Alder cycloaddition followed by an aromatization step researchgate.netkuleuven.benih.govdntb.gov.uaresearchgate.netoregonstate.edu. This two-step sequence is critical for constructing the aromatic core from furanic compounds.
While furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are generally considered poor dienes in cycloaddition reactions, their reactivity in Diels-Alder reactions can be enhanced through chemical derivatization of their aldehyde groups. This can involve reduction reactions or redox-neutral activation methods such as acetalization or hydrazone formation researchgate.netmdpi.com. The Diels-Alder reaction itself is recognized for its atom-economic nature, making it an attractive pathway for sustainable synthesis mdpi.com.
The tandem Diels-Alder and subsequent aromatization reactions are often facilitated by acid catalysts. Brønsted-Lewis acid catalysts, including zeolites (e.g., H-ZSM-5) and polyoxometalates, play a crucial role in enabling these transformations acs.orgacs.orgosti.gov. For instance, furfural-ethanol mixtures can be converted into aromatics like BTX (benzene, toluene, xylenes) and naphthalenes through acid-catalyzed Diels-Alder condensation at elevated temperatures (e.g., 500 °C) acs.org. In this process, furfural is rapidly decarbonylated to furan, and ethanol dehydrates to ethylene, both of which then participate in the cycloaddition reaction acs.org. By carefully controlling the reaction rates of each step in this sequence, it is possible to selectively produce the desired meta aromatic isomer, such as meta-xylylenediamine researchgate.netkuleuven.benih.govdntb.gov.uaoregonstate.edu.
Xylenediamine in Polymer Chemistry and Advanced Materials Science
Xylylenediamine as a Core Monomer in Polymer Synthesis
Xylylenediamine serves as a fundamental diamine monomer in the synthesis of diverse polymer classes, primarily polyamides, co-polyamides, and poly(urea-amide) structures. Its bifunctional nature allows for polycondensation reactions with dicarboxylic acids or other suitable monomers, leading to the formation of long polymer chains with tailored properties. researchgate.netnih.govmgc.co.jpakjournals.com
Polyamides and Co-Polyamides Derived from Xylylenediamine
Polyamides derived from xylenediamine are known for their enhanced mechanical properties, high glass transition temperatures, and superior gas barrier performance compared to conventional aliphatic polyamides like Nylon 6 and Nylon 66. akjournals.comfostercomp.comacs.orgmgc.co.jp
One of the most prominent examples is Nylon-MXD6, a semi-aromatic polyamide produced through the polycondensation of m-xylylenediamine (B75579) (MXDA) with adipic acid. akjournals.comfostercomp.comresearchgate.netmatweb.com This polymer is characterized by its excellent rigidity, strength, and gas barrier properties against oxygen and carbon dioxide, making it suitable for packaging materials, molding compounds, and monofilaments. akjournals.comfostercomp.comacs.orgmdpi.com
Another significant class includes polyamides synthesized from xylylenediamine and sebacic acid, such as XD10, commercially known as LEXTER™. mgc.co.jpspeautomotive.comspecialchem.com These polyamides also exhibit high mechanical strength, greater elastic modulus, and lower water absorption compared to other polyamide resins. mgc.co.jp
Co-polyamides incorporating this compound isomers are also developed to fine-tune polymer properties. For instance, polyamide resins utilizing a mixture of m-xylylenediamine and p-xylylenediamine can achieve a high crystallization rate and degree of crystallinity while maintaining transparency. nih.gov
Table 1: Properties of Select Xylylenediamine-Based Polyamides
| Property | Nylon-MXD6 (Injection Molded) mgc.co.jp | LEXTER™ #8000 mgc.co.jp | LEXTER™ #8500 mgc.co.jp | LEXTER™ #8900 mgc.co.jp |
| Melting Point (Tm, °C) | 237 | 190 | 215 | 290 |
| Glass Transition Point (Tg, °C) | 85 | - | - | - |
| Specific Gravity (g/cm³) | 1.22 | 1.12 | 1.12 | 1.12 |
| Tensile Strength (MPa) | 99 | 90 | 90 | 90 |
| Tensile Modulus (GPa) | 4.7 | 3.1 | 3.1 | 3.1 |
| Water Absorption (Water Immersion Equilibrium/20℃, %) | 5.8 | 2.5 | 2.5 | 2.5 |
Polycondensation Techniques for Xylylenediamine-Based Polyamides
The synthesis of this compound-based polyamides primarily relies on polycondensation reactions. researchgate.netnih.govmgc.co.jpakjournals.comfostercomp.commatweb.comspecialchem.com This process involves the reaction of diamine monomers with dicarboxylic acids, typically with the elimination of water. specialchem.com
Common polycondensation techniques employed include:
Melt Polycondensation: This method involves heating the monomers (e.g., m-xylylenediamine, dicarboxylic acid, and carbonate for poly(urea-amides)) to a molten state, followed by heating under reduced pressure to achieve the desired degree of polycondensation. google.comfindoutaboutplastics.com
Solution Polymerization: In this technique, monomers are reacted in a suitable solvent. For instance, bio-based polyamides from D-glucaric acid and xylylenediamines have been synthesized via solution polymerization. researchgate.net
Interfacial Polymerization: This method involves the reaction of monomers at the interface of two immiscible liquid phases, which has also been utilized for the synthesis of certain polyamides. researchgate.net
Direct Polycondensation in a Closed Reactor: A process involves quickly bringing the stoichiometrically necessary amount of diamine compound into contact with molten dicarboxylic acid in a closed reactor. The reaction mixture's temperature is raised above the polyamide's melting point, and pressure is maintained to prevent solidification and diamine loss. researchgate.net
Structural Impact of Xylylenediamine on Polymer Density and Crystallinity
The incorporation of this compound, particularly the meta isomer, significantly influences the structural characteristics of polyamides, affecting their density and crystallinity. The presence of the rigid aromatic ring in the polymer backbone, unlike purely aliphatic nylons, restricts chain mobility and promotes ordered packing. akjournals.comfostercomp.commdpi.com
Poly(m-xylylene adipamide) (MXD6), for example, is a crystalline polyamide with a typical triclinic crystalline structure. nih.govresearchgate.net Its crystallinity plays a crucial role in its barrier properties and processability. nih.gov The crystallinity degree of MXD6 can range from 20% to 42%, and its crystallization temperature can shift to higher temperatures (from 5 °C to 13 °C) with the use of nucleating agents. nih.gov When a composite modifier (DT/P22) is added, the crystallization temperature of MXD6 can increase by 19.7 °C, and its crystallinity can be significantly enhanced by 60%. nih.gov
The isomeric mole ratio of m-xylylenediamine to p-xylylenediamine in polyamides can also impact their melting point and crystallinity. rsc.org While polyamides with m-xylylenediamine can exhibit high crystallinity and crystallization rates, some bio-based polyamides derived from certain aromatic monomers and m-xylylenediamine have shown complete loss of crystallinity, resulting in amorphous structures. researchgate.netacs.org The combination of aromatic and aliphatic segments in polyamides like XD6 and XD10 contributes to their unique properties, including high strength, elasticity, and low water absorbability. speautomotive.comspecialchem.com Wide-angle X-ray scattering studies on bio-based polyamides initiated by p-xylylenediamine have revealed the formation of γ-crystals under microwave heating, while traditional heating primarily yielded amorphous and α-crystal phases. researchgate.net
Development of Bio-based Polyamide Formulations Incorporating Xylylenediamine
The drive towards sustainable materials has led to the development of bio-based polyamide formulations incorporating this compound. These formulations utilize renewable resources as co-monomers, reducing reliance on petroleum-based feedstocks. researchgate.netrsc.orgfrontiersin.org
Key examples include:
Polyamides from D-Glucaric Acid: Bio-based polyamides, such as poly(m-xylylene-acetyl glucaramide) and poly(p-xylylene-acetyl glucaramide), have been synthesized from D-glucaric acid (a bio-based building block derived from sugar) and xylylenediamines via solution polymerization. researchgate.net These polyamides can be amorphous, exhibiting glass transition behavior above 150 °C. researchgate.net
Polyamides from Sebacic Acid: LEXTER™ is a family of crystalline polyamide resins produced by the polycondensation of xylylenediamine with sebacic acid. mgc.co.jp Sebacic acid is a bio-based raw material derived from castor beans, making XD10 an environmentally friendly alternative to conventional fossil-based polyamides. speautomotive.comspecialchem.com LEXTER™ grades offer various melting points (e.g., 190 °C, 215 °C, 290 °C) while maintaining low moisture absorption and excellent mechanical properties. mgc.co.jpspeautomotive.comspecialchem.com
Polyamides from Dimethyl 9-Octadecenedioate: Semi-aromatic polyamides with good thermal and mechanical properties have been reported from dimethyl 9-octadecenedioate (derived from plant oil) and p-xylylenediamine. researchgate.netresearchgate.netrsc.org These bio-based polyamides can have melting points around 190 °C and glass transition temperatures up to 78 °C. researchgate.net
Polyamides from 4-Carboxybenzene Propionic Acid (4CBPA): This bio-based aromatic monomer, an alternative to terephthalic acid, has been polymerized with m-xylylenediamine. However, polyamides with MXD and 4CBPA can show lowered glass transition and melting temperatures, and in some cases, complete loss of crystallinity compared to their terephthalic acid equivalents. acs.org
Table 2: Properties of Select Bio-based Polyamides Incorporating Xylylenediamine
| Polyamide Type | Key Bio-based Monomer | Melting Point (Tm, °C) | Glass Transition Temp (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PA (DMOD-PXDA) (Traditional Heating) researchgate.net | Dimethyl 9-octadecenedioate | ~190 | 78 | Comparable | Higher |
| PA (DMOD-PXDA) (Microwave Heating) researchgate.net | Dimethyl 9-octadecenedioate | ~190 | - | Comparable | Lower |
| Poly(decamethylene furanamide) (PA10F) researchgate.net | Dimethyl furan-2,5-dicarboxylate | 168.3–202.4 | 103 | 54.46 | 138.60 |
Synthesis of Poly(urea-amide) Structures Utilizing Xylylenediamine
Xylylenediamine is also a key component in the synthesis of poly(urea-amide) structures, which combine the properties of both polyamide and polyurea linkages. These polymers are valuable for applications requiring excellent gas barrier properties and mechanical strength. google.comfindoutaboutplastics.com
Poly(urea-amide)s can be synthesized by reacting m-xylylenediamine with dicarboxylic acids and carbonates. google.comfindoutaboutplastics.com Two main synthetic approaches are described:
One-Step Process: This involves heating m-xylylenediamine, a dicarboxylic acid, and a carbonate (e.g., diphenyl carbonate) simultaneously at temperatures ranging from 175 °C to 240 °C to form a prepolymer, followed by heating under reduced pressure (e.g., 275 °C to 295 °C) for polycondensation. findoutaboutplastics.com
Two-Step Process: In this method, the dicarboxylic acid first reacts with m-xylylenediamine to form an amino-terminated oligomer, which is then reacted with the carbonate to yield the poly(urea-amide). findoutaboutplastics.com
The properties of these poly(urea-amide)s can be tailored by varying the dicarboxylic acid and carbonate components. For example, a poly(urea-amide) synthesized using 90 mol% 1,12-dodecanedioic acid, 10 mol% diphenyl carbonate, and 100 mol% m-xylylenediamine can exhibit a glass transition temperature of 53 °C and a melting point of 179 °C. google.com Another formulation using 80 mol% azelaic acid, 20 mol% diphenyl carbonate, and 100 mol% m-xylylenediamine resulted in a polymer with a glass transition temperature of 65 °C. google.com Poly(urea-amide)s containing a portion of p-xylylenediamine alongside m-xylylenediamine have also been synthesized. findoutaboutplastics.com
Table 3: Thermal Properties of Select Poly(urea-amide)s from m-Xylylenediamine google.com
| Dicarboxylic Acid (mol%) | Diphenyl Carbonate (mol%) | m-Xylylenediamine (mol%) | Inherent Viscosity | Glass Transition Temp (Tg, °C) | Melting Point (Tm, °C) |
| 1,12-Dodecanedioic (90) | 10 | 100 | 0.79 | 53 | 179 |
| Azelaic (80) | 20 | 100 | 0.95 | 65 | - |
| Azelaic (30) | 70 | 100 | 0.46 | 99 | 260 |
| Glutaric (30) | 70 | 100 | 0.48 | 115 | - |
Polylactides Initiated by Xylylenediamine Derivatives via Ring-Opening Polymerization
Xylylenediamine derivatives have emerged as important components in the initiation of polylactide (PLA) synthesis via ring-opening polymerization (ROP). This method offers precise control over the molecular weight, polydispersity, and tacticity of the resulting PLA, which are crucial for tailoring its physical and mechanical properties. nih.govacs.orgresearchgate.netacs.orgdntb.gov.ua
Specifically, aluminum complexes bearing [ONNO]-type ligands, prepared using m-xylylenediamine and modified salicylaldehyde, have been successfully employed as initiators for the ROP of L-lactide and racemic lactide (rac-lactide). acs.orgresearchgate.netdntb.gov.uaacs.orgnih.gov Upon activation with an co-initiator like isopropanol, these complexes demonstrate high activity, achieving monomer conversions of up to 97.4% for L-lactide. researchgate.net Furthermore, some of these complexes exhibit high stereoselectivity, yielding isotactic polylactide (PLA) with a probability of isotactic linkages (Pm) of up to 0.70 from rac-lactide. acs.orgresearchgate.net
The polymerization kinetics using these this compound-derived aluminum complexes typically show a first-order dependency on both the monomer and the initiator concentration. acs.orgresearchgate.netdntb.gov.ua A linear relationship is observed between lactide conversion and the number-average molecular weight of the resulting PLA, indicating a controlled polymerization process. acs.orgresearchgate.netacs.orgdntb.gov.ua The ROP of lactide generally proceeds via a coordination-insertion mechanism, where the metal center of the initiator coordinates with the lactide monomer, followed by insertion into the metal-alkoxide bond. nih.govacs.orgrsc.org
Xylylenediamine as a Curing Agent for Thermosetting Resin Systems
This compound derivatives are widely employed as curing agents for thermosetting resins due to their favorable properties. m-Xylylenediamine (MXDA) is recognized for its ability to facilitate fast curing, enable low curing temperatures, contribute to low viscosity in formulations, and provide excellent chemical resistance in the cured product. chemondis.comthreebond.co.jp As an aromatic ring-containing aliphatic amine, MXDA offers a balance of reactivity and cured material properties that are highly desirable in industrial applications. google.com
Epoxy Resin Curing with Xylylenediamine Derivatives
Epoxy resins, characterized by their epoxide groups (oxirane rings), undergo crosslinking reactions with curing agents to form rigid, thermoset polymers. Amines constitute the largest and most versatile class of curing agents for epoxy resins, with this compound derivatives being prominent examples. polymerinnovationblog.compcimag.com
Development of Self-Emulsifying Water-Based Epoxy Curing Agents from Xylylenediamine
The increasing demand for environmentally friendly coating solutions has driven the development of water-based epoxy systems. This compound, particularly m-Xylylenediamine (MXDA), is a key component in the synthesis of self-emulsifying water-based epoxy curing agents. researchgate.netmdpi.comnih.govresearchgate.net This development often involves the incorporation of hydrophilic segments, such as polyethylene (B3416737) glycol (PEG), into the curing agent's molecular structure. researchgate.netmdpi.comresearchgate.net
For instance, polyethylene glycol 1000 (PEG1000) and epoxy resin E20 can be used to synthesize an intermediate polymer (EP1K), which is then reacted with MXDA to create a self-emulsifying, non-toxic, and room-temperature curable waterborne epoxy curing agent. mdpi.comnih.gov Such formulations exhibit excellent anti-corrosion performance and mechanical properties in coatings. mdpi.com A reported optimal molar ratio for the synthesis of such a curing agent involves PEG1000, E20, and MXDA in a 1:1:4 ratio, with boron trifluoride etherate (BF3·Et2O) as a catalyst. mdpi.com
Synthesis of Tetraglycidyl Xylylenediamine Epoxy Resins
Tetraglycidyl this compound epoxy resins, such as N,N,N',N'-tetraglycidyl-m-xylenediamine (TGM-XDA), are polyfunctional liquid epoxy resins known for their excellent mechanical properties and low viscosity. mgc.co.jp The synthesis typically involves the reaction of m-xylenediamine with epichlorohydrin. google.compatsnap.com
A common preparation method involves a two-step process:
Ring-opening reaction: Epichlorohydrin and deionized water are added to a reaction vessel, followed by the dropwise addition of m-xylenediamine to initiate a ring-opening reaction. google.compatsnap.com
Ring-closure reaction: An alkali solution is then added to the material from the first step to facilitate a ring-closure reaction. google.compatsnap.com
Subsequent steps may include reclaiming epichlorohydrin, extraction, and refining with an alkali solution, followed by washing and solvent removal to yield the tetraglycidyl m-xylenediamine epoxy resin. google.compatsnap.com This method is noted for its simplicity, ease of implementation, and low cost, resulting in a product with low viscosity, low organic chloride content, and a high epoxy value. patsnap.com
Table 2: Typical Physical Properties of N,N,N',N'-tetraglycidyl-m-xylenediamine (TGM-XDA)
| Property | Value Range / Description |
| Appearance | Pale yellow liquid |
| Molecular Weight | ~360.5 g/mol |
| Viscosity (25°C) | 1600 - 3000 mPa·s |
| Flash Point (Cleveland open tester) | 242 °C |
| Specific Gravity (d25/4) | 1.14 - 1.16 |
| Amine Value | 300 - 320 mgKOH/g |
| Volatile Matter | ≤ 1% |
| Solubility | Soluble in benzene (B151609), toluene, xylene, methanol, diethyl ether, acetone, methyl ethyl ketone, ethyl acetate, n-butanol, i-propanol, dimethylformamide mgc.co.jp |
Latent Hardener Systems Based on Xylylenediamine Derivatives
Latent hardeners are curing agents that remain inactive at room temperature but become reactive under specific conditions, typically elevated temperatures. This characteristic allows for an extended pot life, which is crucial for applications requiring longer working times or for manufacturing large moldings. threebond.co.jpevonik.com this compound derivatives can be integrated into such systems to provide controlled reactivity.
While direct "this compound latent hardeners" might not be explicitly named, the principles of latent hardener systems, such as acid-blocked amine accelerators or boron trifluoride-amine complexes, can be applied. evonik.com These complexes act as catalyzed curing agents, offering a range of pot lives and activation temperatures, leading to cured resins with high heat distortion temperatures and good chemical resistance. threebond.co.jpevonik.com Furthermore, derivatives like N,N′-dimethyl-meta-xylylenediamine (DM-MXDA) have been used in amine-epoxy compositions that can cure rapidly at or below room temperature, suggesting a controlled reactivity profile beneficial for various applications, including coatings and civil engineering products. google.com
Integration of Xylylenediamine in Self-Healing Epoxy Coatings
Self-healing epoxy coatings are advanced materials designed to autonomously repair damage, extending their lifespan and maintaining their protective properties. This compound plays a critical role in tailoring the epoxy network to achieve self-healing capabilities. researchgate.netresearchgate.net
In these systems, m-Xylylenediamine (MXDA) is often used in conjunction with monoamines, such as 3,5-bis(trifluoromethyl) benzylamine (B48309) or 4-(heptadecafluorooctyl)aniline, to precisely control the crosslink density and glass transition temperature (Tg) of the epoxy network. researchgate.netresearchgate.net By adjusting the ratio of diamine to monoamine, the chain mobility of the epoxy network can be optimized, which is essential for thermally induced healing based on polymer chain diffusion and re-entanglement. researchgate.netresearchgate.net
To enable remote and non-contact healing, photothermal fillers like carbon black or aniline (B41778) black are incorporated into the coating matrix. These fillers absorb light (e.g., near-infrared (NIR) light or focused sunlight) and convert it into heat, locally raising the temperature above the material's Tg and triggering the self-healing process. researchgate.netresearchgate.net This approach allows for efficient healing of scratches and the restoration of properties, including anti-corrosion performance. researchgate.net
Chemical Reactivity and Derivatization Pathways of Xylenediamine
General Functionalization Strategies for Xylylenediamine
The primary amino groups of xylylenediamine are the focal point for its chemical modifications. These groups readily participate in reactions typical of primary amines, allowing for straightforward derivatization. General functionalization strategies hinge on the reaction of the -NH2 groups with electrophilic reagents to form new covalent bonds.
Key functionalization reactions include:
Acylation: Reaction with acid chlorides or acid anhydrides to form corresponding amides.
Alkylation: Introduction of alkyl groups onto the nitrogen atoms, typically via reaction with alkyl halides or through reductive amination.
Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).
Addition to Isocyanates/Isothiocyanates: Formation of urea or thiourea (B124793) linkages, respectively.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
These fundamental reactions pave the way for synthesizing a multitude of derivatives with tailored properties, starting from the basic xylenediamine scaffold. The bifunctional nature of the molecule allows for these reactions to occur at one or both amine sites, leading to mono- or di-substituted products, which can be controlled by adjusting reaction stoichiometry.
Synthesis of Novel Xylylenediamine-Based Derivatives
The strategic functionalization of this compound has led to the development of numerous novel derivatives with applications in coordination chemistry, materials science, and catalysis.
The synthesis of urea and thiourea derivatives from this compound is typically achieved through the nucleophilic addition of its primary amine groups to isocyanates and isothiocyanates. This reaction is generally high-yielding and proceeds under mild conditions. The bifunctionality of this compound allows for the formation of bis-urea or bis-thiourea compounds when two equivalents of the isocyanate or isothiocyanate are used. These reactions provide a reliable method for extending the molecular framework and introducing new functional groups. Thiourea derivatives have been shown to exhibit higher inhibitory activity than their corresponding urea counterparts in certain biological contexts.
The general synthetic scheme involves stirring this compound with the appropriate isocyanate or isothiocyanate in a suitable solvent at room temperature or with gentle heating.
Table 1: Synthesis of Urea and Thiourea Derivatives
| Amine Reactant | Electrophilic Reactant | Product Type | General Reaction Conditions |
| This compound | Phenyl isocyanate | Bis-urea | Aprotic solvent (e.g., THF, DCM), Room Temperature |
| This compound | Naphthyl isothiocyanate | Bis-thiourea | Aprotic solvent (e.g., THF, DCM), Room Temperature |
| This compound | Ethyl isocyanate | Bis-urea | Aprotic solvent (e.g., THF, DCM), Room Temperature |
| This compound | Allyl isothiocyanate | Bis-thiourea | Aprotic solvent (e.g., THF, DCM), Room Temperature |
Sulfonamide derivatives are readily prepared by reacting this compound with sulfonyl chlorides. This reaction, a classic method for sulfonamide synthesis, involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Typically, a base such as pyridine or triethylamine is added to neutralize the hydrochloric acid byproduct generated during the reaction. By using this compound as the diamine core, bis-sulfonamides can be synthesized, creating symmetrical molecules with potential applications as ligands or in materials science.
Table 2: Synthesis of Sulfonamide Derivatives
| Amine Reactant | Sulfonyl Chloride Reactant | Product Type | Base/Catalyst |
| This compound | p-Toluenesulfonyl chloride | Bis-sulfonamide | Pyridine or Triethylamine |
| This compound | Benzenesulfonyl chloride | Bis-sulfonamide | Pyridine or Triethylamine |
| This compound | Methanesulfonyl chloride | Bis-sulfonamide | Pyridine or Triethylamine |
| This compound | Dansyl chloride | Bis-sulfonamide | Pyridine or Triethylamine |
This compound is an excellent precursor for the synthesis of Schiff-base ligands due to the reactivity of its primary amine groups toward carbonyl compounds. The condensation reaction between this compound and two equivalents of an aldehyde or ketone results in the formation of a di-imine compound, commonly known as a Schiff base. These ligands are of significant interest in coordination chemistry because the imine nitrogen atoms and other potential donor atoms within the structure can chelate to metal ions.
The synthesis is typically a one-step process involving the refluxing of the diamine and the carbonyl compound in an alcoholic solvent. Subsequent reaction of the isolated Schiff-base ligand with a metal salt (e.g., salts of Cu(II), Ni(II), Co(II), Zn(II)) yields the corresponding metal complex. These complexes have been investigated for various catalytic and biological applications.
Table 3: Examples of this compound-Based Schiff-Base Ligands and Metal Complexes
| Carbonyl Precursor | Resulting Schiff-Base Ligand Type | Metal Ion Example | Complex Type |
| Salicylaldehyde | N,N'-bis(salicylidene)this compound | Cu(II) | Tetradentate complex |
| 2-Hydroxy-1-naphthaldehyde | N,N'-bis(2-hydroxy-1-naphthylidene)this compound | Ni(II) | Tetradentate complex |
| Pyridine-2-carboxaldehyde | N,N'-bis(pyridin-2-ylmethylene)this compound | Zn(II) | Tetradentate complex |
| Acetylacetone | N,N'-bis(acetylacetonylidene)this compound | Co(II) | Tetradentate complex |
Alkylation of this compound introduces alkyl groups to the nitrogen atoms, modifying the steric and electronic properties of the molecule. Direct alkylation using alkyl halides is a possible route, but it is often difficult to control and can lead to a mixture of mono-, di-, tri-, and even quaternary ammonium salts because the alkylated amine product is often more nucleophilic than the starting amine.
A more controlled and widely used method is reductive amination . This process involves two main steps: first, the formation of an imine by reacting this compound with an aldehyde or ketone (e.g., formaldehyde to introduce methyl groups), and second, the in-situ reduction of the imine to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). This method effectively avoids the problem of over-alkylation and is a preferred strategy for synthesizing secondary and tertiary amines like N,N'-dimethyl-meta-xylylenediamine.
Chiral Amine Synthesis Methodologies Involving Xylylenediamine
This compound and its derivatives play a role in the synthesis and separation of chiral amines, which are crucial building blocks in the pharmaceutical industry.
One significant application is the use of ortho-xylylenediamine as a sacrificial amine donor in biocatalytic processes. In the synthesis of chiral amines using ω-transaminases, unfavorable reaction equilibria can limit product conversion. Ortho-xylylenediamine has been successfully employed as an amine donor to drive these reactions to completion. The co-product, isoindole, polymerizes, which effectively removes it from the equilibrium and shifts the reaction toward the desired chiral amine product.
Another established methodology is chiral resolution by the formation of diastereomeric salts. Since this compound is a basic compound, it can be used as a resolving agent for racemic mixtures of chiral acids. Conversely, a racemic mixture of a this compound derivative could be resolved by reacting it with an enantiomerically pure chiral acid, such as tartaric acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.
Mechanistic and Kinetic Investigations of Xylenediamine Reactions
Curing Kinetics of Xylylenediamine with Epoxy Resins
m-Xylylenediamine (B75579) (m-XDA) serves as a prominent amine-based curing agent for epoxy resins, facilitating crosslinking reactions that lead to the formation of thermoset polymers wikipedia.orgglobalgrowthinsights.com. The curing process involves the exothermic addition reaction between the amine groups of m-XDA and the epoxy groups of the resin, resulting in a highly crosslinked network mdpi.comcnrs.fr. The kinetics of this reaction are often investigated to control the curing profile and achieve desired material properties.
Non-Isothermal Differential Scanning Calorimetry (DSC) Studies
Non-isothermal Differential Scanning Calorimetry (DSC) is a widely employed technique for analyzing the curing kinetics of epoxy resin systems with m-XDA mdpi.comcnrs.frresearchgate.netacs.org. DSC curves typically exhibit a single exothermic peak, which signifies the simultaneous occurrence of the amine-epoxy addition and crosslinking reaction as the temperature increases mdpi.comcnrs.frresearchgate.net. Researchers commonly conduct these studies at various heating rates (e.g., 2.5, 5, 10, 15, and 20 °C·min⁻¹) to gather comprehensive kinetic data mdpi.comcnrs.frresearchgate.net. From these curves, characteristic temperatures such as onset, peak, and end temperatures, along with the total reaction enthalpy, can be determined mdpi.com. The degree of conversion (α) during the curing reaction can also be monitored as a function of temperature and time acs.org. In some advanced systems, such as dual-curable epoxy-amine thermosets incorporating m-XDA, DSC can reveal two distinct curing peaks, reflecting sequential curing steps or the involvement of different curing agents acs.org.
An example of characteristic temperatures and reaction enthalpy for an AG-80/m-XDA curing system at different heating rates is presented below, illustrating how DSC data informs kinetic analysis. mdpi.com
Table 1: Characteristic Temperatures and Reaction Enthalpy of AG-80/m-XDA Curing System (phr = 26) at Various Heating Rates
| Heating Rate (β, K/min) | Onset Temperature (T_onset, °C) | Peak Temperature (T_peak, °C) | End Temperature (T_end, °C) | Reaction Enthalpy (ΔH, J/g) |
| 2.5 | 60.1 | 105.7 | 148.5 | 398.2 |
| 5.0 | 65.3 | 112.1 | 155.9 | 397.5 |
| 10.0 | 70.8 | 119.5 | 163.2 | 396.8 |
| 15.0 | 74.2 | 123.8 | 167.5 | 397.0 |
| 20.0 | 76.5 | 126.5 | 170.1 | 396.5 |
Analysis of Reaction Order and Activation Energy in Curing Processes
The determination of reaction order and activation energy is fundamental to understanding the curing behavior of xylylenediamine-epoxy systems. The apparent activation energy (Ea) for the curing reaction often shows an increase with increasing conversion rates, indicating a complex reaction pathway mdpi.comnih.gov. Various model-free and model-dependent methods are employed for this analysis.
Commonly used model-free isoconversional methods include the Flynn-Wall-Ozawa (FWO) method and the Kissinger method cnrs.fracs.orgmdpi.commdpi.comscholaris.caresearchgate.netecust.edu.cnresearchgate.net. The FWO method is particularly valuable as it does not require prior knowledge of the reaction mechanism cnrs.frmdpi.commdpi.comscholaris.caresearchgate.net. For instance, studies on the AG-80/m-XDA system have identified the Jander equation (three-dimensional diffusion, 3D, n = 1/2) as a suitable reaction model, with its apparent activation energy closely matching values obtained by the Ozawa method mdpi.comnih.gov. The Friedman method can also be utilized to calculate Ea at different degrees of conversion, while the Šatava–Šesták method helps in identifying the most probable reaction mechanism function mdpi.com.
Research has demonstrated that the curing kinetics of diglycidyl ether of bisphenol A (DGEBA) with m-XDA can be described by the Kamal autocatalytic model, which can be further amended with a diffusion factor for better accuracy, especially at high conversions mdpi.comwanfangdata.com.cn. Interestingly, the presence of compressed carbon dioxide (CO2) has been shown to accelerate the curing reaction, leading to a decrease in activation energy. For example, the activation energy for DGEBA/m-XDA systems decreased from approximately 50.83 kJ/mol at 0.1 MPa CO2 to 36.36 kJ/mol at 18 MPa CO2, suggesting a plasticization effect of CO2 that eases chain movement and promotes curing ecust.edu.cnwanfangdata.com.cn.
Table 2: Activation Energies for DGEBA/m-XDA Curing System under Different CO2 Pressures (Isothermal Curing at 393 K)
| CO2 Pressure (MPa) | Autocatalyzed Rate Constant (min⁻¹) | Activation Energy (kJ/mol) |
| 0.1 | 0.7139 | 50.83 wanfangdata.com.cn |
| 18 | 1.0928 | 36.36 wanfangdata.com.cn |
Polymerization Kinetics of Xylylenediamine-Containing Systems
Xylylenediamines, including m-XDA and p-XDA, are crucial monomers in the synthesis of various polymers, particularly polyamides sigmaaldrich.comspeautomotive.comontosight.ai. The polymerization kinetics in these systems govern the formation of high molecular weight polymers with tailored properties. For instance, polyamides derived from xylylenediamine, such as xylyleneadipamide (XD6) and xyrylenesebacamide (XD10), exhibit exceptional mechanical strength, elasticity, low water absorption, gas barrier properties, and heat resistance due to the combination of aromatic and aliphatic groups in their structure speautomotive.com.
Elucidation of Reaction Mechanisms in Xylylenediamine Synthesis and Derivatization
The synthesis of xylylenediamine and its subsequent derivatization involve a variety of reaction mechanisms, each tailored to specific applications.
Synthesis of m-Xylylenediamine (m-XDA): Traditionally, m-XDA is produced through the hydrogenation of isophthalonitrile wikipedia.org. However, alternative and more environmentally friendly or cost-effective routes are continuously being explored. One such method involves the halogenation of xylene, followed by the substitution of the halogen with an amine group (-NH2) at relatively low temperatures google.com. This approach offers advantages in terms of reduced facility investment and lower process costs compared to the hydrogenation method google.com.
A notable advancement in m-XDA synthesis is the development of a bio-based pathway from biomass-derived furfural (B47365) researchgate.netresearchgate.netnih.gov. This innovative strategy employs a Diels-Alder/aromatization sequence, allowing for the selective production of the meta aromatic isomer by precisely controlling the reaction rates at each step researchgate.netnih.gov.
Derivatization Reactions: Xylylenediamine undergoes various derivatization reactions to yield compounds with diverse functionalities. For example, m-XDA is a key precursor in the production of 1,3-Bis(isocyanatomethyl)benzene (MXDI), although the traditional synthesis route involves highly toxic phosgene (B1210022) scispace.com. Modified polyamine compounds, obtained by reacting m-xylylenediamine with substances like phenol (B47542) and formaldehyde, methyl methacrylate, acrylonitrile, or epoxy compounds, are widely used as hardening agents for epoxy resins google.com. These modifications can significantly improve the low-temperature hardening properties, chemical resistance, and appearance of cured epoxy products google.com.
Furthermore, m-XDA has been shown to react with carbon dioxide to form a crystalline adduct kiche.or.kr. In this reaction, a CO2 molecule covalently bonds with an amino group of m-XDA, and a proton migrates to another amino group, forming a zwitterionic structure. This process involves both covalent bonding and significant intermolecular interactions, contributing to the formation of a two-dimensional network in the solid state kiche.or.kr. Xylylenediamine derivatives have also been investigated for their pharmacological properties, demonstrating antimicrobial and antioxidant activities researchgate.net.
Role of Hydrogen Bonding in Xylylenediamine-Mediated Chemical Systems
In the crystalline adduct formed between m-XDA and carbon dioxide, strong intermolecular N-H···O hydrogen bonds are instrumental in connecting the zwitterionic species, leading to the formation of a well-defined two-dimensional network kiche.or.kr. Similarly, in ionic organic-inorganic salts, such as o-xylylenediamine dihydrochloride, O-H···Cl and N-H···Cl hydrogen bond interactions are crucial for stabilizing the crystal packing researchgate.net. The presence and nature of these weak intermolecular interactions are fundamental to crystal engineering and the design of supramolecular structures researchgate.net.
Thermally Induced Phenomena and Network Formation in Xylylenediamine-Containing Polymers
The thermal behavior and network formation processes in polymers incorporating xylylenediamine are critical for their application in diverse fields. These phenomena are intrinsically linked to the chemical structure and the crosslinking reactions that occur during polymerization or curing.
Thermal Properties: Polyamides derived from xylylenediamine, such as Nylon MXD6 (poly(m-xylylenediamine adipamide)), are known for their high thermal stability and heat resistance sigmaaldrich.comspeautomotive.com. Key thermal properties include the glass transition temperature (Tg) and the melting point (Tm). For poly(urea-amide) polymers synthesized from m-xylylenediamine, Tg values can vary significantly, typically ranging from 53 °C to 115 °C, while melting points can be observed between 179 °C and 309 °C, depending on the specific co-monomers and molecular architecture google.com. The molecular weight and thermal history of these polymers also influence their stress-optical behavior and thermal transitions researchgate.net. Epoxy resins cured with m-XDA have demonstrated the ability to withstand temperatures up to 250 °C, highlighting their high-temperature performance nih.gov. The incorporation of additives, such as gold nanoparticles, can also influence the Tg of DGEBA/m-XDA systems, with studies showing a linear decrease in Tg below a certain nanoparticle concentration mdpi.com.
Network Formation: Xylylenediamines function as effective cross-linking agents in epoxy resins, leading to the formation of a dense, three-dimensional polymer network wikipedia.orgmdpi.comacs.orgnih.govresearchgate.net. This network formation is a direct consequence of the reaction between the amine and epoxy groups mdpi.comcnrs.fr. The crosslinking density of the resulting epoxy network can be precisely controlled by adjusting the ratio of curing agents and other formulation parameters, which in turn allows for tuning of properties such as the glass transition temperature acs.orgresearchgate.net.
Thermally induced phenomena, such as self-healing capabilities in epoxy coatings, can be engineered by carefully designing the polymer network. By tuning the glass transition temperature and crosslinking density, it is possible to facilitate chain diffusion and re-entanglement, enabling the repair of cracks upon thermal activation researchgate.net. The efficiency and integrity of the formed network are paramount in determining the final mechanical, thermal, and chemical resistance properties of the thermoset materials acs.orgacs.org.
Table 3: Glass Transition Temperatures (Tg) and Melting Points (Tm) of Selected Poly(urea-amide) Polymers from m-Xylylenediamine
| Composition (Mol %) | Inherent Viscosity | Tg (°C) | Tm (°C) |
| Glutaric acid (30), Diphenyl carbonate (70), m-Xylylenediamine (100) | 0.95 | 65 | - |
| Glutaric acid (50), Diphenyl carbonate (50), m-Xylylenediamine (100) | 0.40 | 105 | - |
| Adipic acid (variable), Diphenyl carbonate (variable), m-Xylylenediamine (100) | 0.66 | 85 | 214 |
| 1,12-dodecanedioic acid (90), Diphenyl carbonate (10), m-Xylylenediamine (100) | 0.79 | 53 | 179 |
| (Specific prepolymer, no other details) | - | 103 | 309 |
Advanced Analytical and Spectroscopic Characterization Methods in Xylenediamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Xylylenediamine and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds, including xylenediamine and its derivatives. It provides detailed information about the connectivity of atoms and their local chemical environments through the analysis of nuclear spins in a magnetic field. oregonstate.edu
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is routinely employed to characterize this compound, providing insights into the different types of protons present and their relative positions within the molecule. The chemical shifts (δ) of protons are influenced by the electron density around them, with electronegative atoms and unsaturated groups causing deshielding and shifting signals downfield (higher ppm values). oregonstate.edu
For m-xylylenediamine (B75579) (1,3-benzenedimethanamine), the ¹H NMR spectrum typically exhibits signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the amine groups. The amine protons (N-H) generally appear as broad signals, often in the range of 1.5 to 3.0 ppm, and their chemical shift can be concentration and temperature dependent. wisc.edu Aromatic protons typically resonate in the range of 6.0-9.0 ppm, while methylene protons adjacent to nitrogen (benzylic amines) would generally appear further downfield than typical aliphatic methylene protons. While specific tabulated ¹H NMR data for m-xylylenediamine were not directly available in the search results, general principles of chemical shifts apply for its functional groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The ¹³C chemical shifts are also sensitive to the electronic environment of the carbon atoms. kpwulab.com
For m-xylylenediamine, the ¹³C NMR spectrum would show distinct signals for the aromatic carbons and the methylene carbons. Aromatic carbons typically resonate between 100-160 ppm, while carbons directly bonded to nitrogen in amines generally appear in the range of 30-70 ppm. kpwulab.commsu.edu Quaternary carbons (those without attached hydrogens) are often weaker in intensity but still provide valuable structural information. kpwulab.com
Solid-State NMR Techniques
Solid-state NMR (SSNMR) techniques are particularly valuable for characterizing this compound in its solid form or when incorporated into polymeric materials, where solution-state NMR is not feasible due to insolubility. tcichemicals.comnih.gov SSNMR can provide insights into molecular dynamics, structural properties, and conformational aspects, irrespective of the material's crystallinity. tcichemicals.comnih.gov For example, SSNMR has been used to study the structural and dynamic properties of solid polymers and hybrid electrolytes, including the mobility of polymer chains. tcichemicals.com In the context of this compound, SSNMR could be applied to study its behavior as a curing agent in epoxy resins or as a monomer in polyamides, where it forms part of a solid network. msu.edumiamioh.edumzcloud.orgchemistrysteps.com
Infrared (IR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within this compound by analyzing the absorption of infrared radiation at specific wavenumbers. nih.govresearchgate.net Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is a widely used variant that simplifies sample preparation for both solid and liquid samples, making it ideal for routine analysis and reaction monitoring. nih.govgithub.io
For this compound, characteristic IR absorption bands include:
N-H stretching vibrations: Primary amines, such as those in this compound, typically exhibit two characteristic bands in the 3200-3600 cm⁻¹ range, often described as resembling a "molar tooth" due to two spikes for symmetric and antisymmetric stretches. wisc.edunih.gov
C-H stretching vibrations: Aromatic C-H stretches usually appear slightly above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), while aliphatic C-H stretches (from the methylene groups) are observed below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹). nih.govresearchgate.net
Aromatic C=C stretching vibrations: Bands corresponding to the carbon-carbon stretching in the aromatic ring are typically found in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. researchgate.net
N-H bending vibrations: Primary amines also show N-H bending vibrations, with deformation bands for primary amines typically located in the 1500-1650 cm⁻¹ range. nih.gov
The "Infrared spectrum Conforms" for m-xylylenediamine suggests that these expected characteristic peaks are present and consistent with its structure. nih.gov ATR-FTIR is particularly useful for analyzing the curing process of epoxy resins with diamine hardeners like m-xylylenediamine, by monitoring the evolution of specific bands related to the curing agent. mzcloud.org
Mass Spectrometry (MS) for Structural Confirmation and Molecular Weight Analysis
Mass Spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and providing structural information of this compound through the analysis of its molecular ion and fragmentation patterns.
This compound (C₈H₁₂N₂) has a molecular weight of 136.198 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) for this compound would typically appear at m/z 136. For compounds with an even number of nitrogen atoms, the molecular ion typically has an even mass-to-charge ratio (m/z).
Fragmentation in amines often occurs via alpha-cleavage, where a bond alpha to the nitrogen atom breaks, leading to the loss of an alkyl radical and the formation of a resonance-stabilized iminium ion. While detailed fragmentation patterns for this compound were not explicitly provided in the search results, general amine fragmentation rules would apply. The presence of two aminomethyl groups on an aromatic ring would lead to characteristic fragmentation pathways that can be used to confirm the structure. Mass spectral data for m-xylylenediamine are available in specialized databases, indicating that detailed fragmentation information exists for structural elucidation.
Chromatographic Techniques for Composition and Purity Analysis
Chromatographic techniques are essential for assessing the composition and purity of this compound, separating it from impurities, and quantifying its presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS), are commonly employed.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of this compound, especially when dealing with non-volatile or thermally unstable compounds. For m-xylylenediamine, HPLC methods have been developed for its quantitative determination, often involving derivatization with agents like fluorescamine (B152294) to enable fluorescence detection, which offers high sensitivity. UV detection at specific wavelengths (e.g., 210 nm or 270 nm) can also be used. HPLC is effective for assessing chemical purity and contamination, and for monitoring specific migration levels in applications like food simulants.
Gas Chromatography (GC): GC is suitable for analyzing volatile compounds and can be used for the purity analysis of this compound. GC systems often utilize detection methods such as Flame Ionization Detection (FID), Thermal Conductivity Detection (TCD), or Mass Spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling chromatographic techniques with mass spectrometry provides a powerful hyphenated approach for both separation and unequivocal identification of components, even at trace levels. LC-MS is particularly advantageous for analyzing large, polar, ionic, thermally unstable, and non-volatile compounds, offering enhanced sensitivity and the ability to characterize unknown samples. These techniques are invaluable for characterizing individual related impurities and ensuring product quality.
Thermal Analysis Techniques for Polymer and Curing Studies
Thermal analysis techniques are indispensable for characterizing the curing behavior, thermal stability, and thermomechanical properties of polymers and resins formulated with this compound, especially m-xylylenediamine (m-XDA), which is a common curing agent for epoxy resins. wikipedia.orgmgctrading.co.jpresearchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is extensively used to investigate the polymerization kinetics, curing processes, and glass transition temperatures (Tg) of this compound-based systems. researchgate.netelixirpublishers.comcnrs.frresearchgate.netnih.govull.es
Detailed Research Findings:
Curing Kinetics: DSC is crucial for calculating curing kinetics parameters, such as apparent activation energy, using non-isothermal methods. For instance, studies on N,N,N′,N′-tetraepoxypropyl-4,4′-diaminodiphenylmethane epoxy resin (AG-80) cured with m-XDA have determined that the apparent activation energy increases with conversion rates, and the reaction follows the Jander equation (three-dimensional diffusion). nih.gov
Optimal Curing Conditions: DSC helps determine the optimal mass ratios of epoxy resin to m-XDA and define multi-stage curing processes. For the AG-80/m-XDA system, an optimal mass ratio of 100/26 was identified, leading to a recommended three-stage curing process: pre-curing at 75 °C for 2 hours, curing at 90 °C for 2 hours, and post-curing at 100 °C for 2 hours. cnrs.frnih.gov
Glass Transition Temperature (Tg): DSC is used to measure the Tg of cured polymers, which is a critical indicator of their thermal and mechanical performance. Tg values vary depending on the specific polymer system and curing conditions. For polyimine thermosets crosslinked with m-XDA, Tg values have been reported to range from 8 °C to 60 °C. researchgate.net In stoichiometric epoxy systems cured with m-XDA, Tg can range from 91.3 °C to 100.2 °C. figshare.com Poly(urea-amide)s prepared using m-xylylenediamine can exhibit Tg values between 53 °C and 103 °C. google.com
Influence of Additives: The presence of modifiers or fillers can significantly impact curing behavior and Tg. For example, the addition of gold nanoparticles to a bisphenol A diglycidyl ether (DGEBA)/m-XDA system resulted in a less exothermic curing reaction, suggesting steric hindrances that can lead to a reduction in Tg. mdpi.com
Table 1: Representative Glass Transition Temperatures (Tg) of this compound-Cured Polymers by DSC
| Polymer System | This compound Isomer | Tg (°C) | Reference |
| Polyimine Thermosets | m-XDA | 8 - 60 | researchgate.net |
| Stoichiometric Epoxy Systems | m-XDA | 91.3 - 100.2 | figshare.com |
| Poly(urea-amide)s (various compositions) | m-XDA | 53 - 103 | google.com |
| DGEBA/m-XDA (without AuNPs) | m-XDA | 111.28 | mdpi.com |
| DGEBA/m-XDA/AuNP (with AuNPs) | m-XDA | 117.46 | mdpi.com |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is employed to assess the thermal stability, decomposition mechanisms, and char yield of materials incorporating this compound. mdpi.comsemanticscholar.orgresearchgate.netwhiterose.ac.ukresearchgate.net
Detailed Research Findings:
Thermal Stability and Decomposition: TGA curves provide insights into the weight loss as a function of temperature, indicating the onset and stages of thermal degradation. For uncured m-XDA-based resins, TGA can reveal step-wise weight loss associated with early curing and post-curing processes, often involving the elimination of volatile components like NH3. semanticscholar.org
Char Yield: The high aromatic content of m-XDA-based resins contributes to significant char yields at elevated temperatures. For instance, MXDA-based resins have shown high char yields ranging from 40% to 45% at 800 °C, comparable to phenolic resins. semanticscholar.org
Degradation Kinetics: TGA, including modulated TGA, can be used to study the kinetics of thermal degradation and determine activation energies of decomposition. Studies on DGEBA/m-XDA epoxy systems under a nitrogen atmosphere with 5% oxygen have revealed complex degradation processes and provided activation energy values consistent with literature. researchgate.netresearchgate.net
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for evaluating the viscoelastic behavior, mechanical properties, and glass transition temperatures (Tg) of this compound-cured thermosets. ull.esresearchgate.netfigshare.commdpi.comgoogle.comull.esresearchgate.netresearchgate.netrsc.org
Detailed Research Findings:
Viscoelastic Properties: DMA measures parameters such as storage modulus (E'), loss modulus (E''), and the loss factor (tan δ). The tan δ peak is commonly used to determine the Tg, which aligns well with DSC results. researchgate.net The storage modulus in the rubbery plateau region provides information about the crosslink density of the network. researchgate.netrsc.org
Influence of Resin/Diamine Ratio: The ratio of epoxy resin to diamine significantly influences the cure kinetics and the final dynamic mechanical properties of the cured material, including E', E'', and the molecular mass between cross-links (Mc). ull.esull.es
Mechanical Property Correlation: For tung oil-based epoxy resins cured with various hardeners, including m-XDA, linear relationships have been observed between crosslinking density and tensile strength, Young's modulus, and glass transition temperature. rsc.org
Table 2: Representative Dynamic Mechanical Properties of this compound-Cured Polymers by DMA
| Polymer System | This compound Isomer | Property Measured (Temp Range) | Value | Reference |
| Polyimine Thermosets | m-XDA | Tg (tan δ peak) | 8 - 60 °C | researchgate.net |
| Stoichiometric Epoxy Systems | m-XDA | Tg | 91.3 - 100.2 °C | figshare.com |
| DGEBA/m-XDA Epoxy System | m-XDA | Storage Modulus (E'), Loss Modulus (E'') | Varies with resin/diamine ratio | ull.esull.es |
| Tung Oil-Based Epoxy Resins | m-XDA | Tg | 37.7 - 81.0 °C (depending on crosslinking density) | rsc.org |
Molecular Modeling and Computational Approaches in Xylylenediamine Research
Molecular modeling and computational approaches play an increasingly vital role in understanding the behavior and properties of this compound and its derived materials at an atomic and molecular level. These methods provide insights that complement experimental findings, aiding in material design and performance prediction.
Molecular dynamics (MD) simulations are employed to predict the thermomechanical properties of polymers, including those synthesized using m-xylylenediamine. For example, MD simulations have been used to quantitatively predict the experimental tensile strength of polymer materials like MXD6, which is composed of m-XDA and adipic acid. researchgate.netresearchgate.net These simulations help bridge the gap between theoretical predictions and experimental observations by accounting for factors such as simulation volume and strain rate. researchgate.net Furthermore, molecular simulations contribute to evaluating the performance and reliability of general atomistic force fields in reproducing key properties like density, glass transition temperature, and elastic moduli of various epoxy-amine resins, including those cured with m-XDA. acs.org
Beyond bulk polymer properties, molecular modeling has also been applied to study the self-inclusion properties of p-xylylenediamine-modified β-cyclodextrins, investigating how the this compound group interacts with the cyclodextrin (B1172386) cavity. rsc.org
Molecular Docking Studies
While this compound itself is primarily an industrial chemical, molecular docking studies have been performed on its derivatives to understand their interactions with specific biological targets. A notable application involves cationic bis-porphyrins linked with p- or m-xylylenediamine. Molecular docking simulations have been carried out to predict the binding modes of these porphyrin complexes, such as zinc(II) complexes of p-xylylenediamine-linked bis-porphyrins (ZnpXy), to duplex DNA. mdpi.com These studies revealed that ZnpXy favorably binds to A·T-rich regions of DNA, with one porphyrin unit and the linker part contacting the major groove surface. mdpi.com This demonstrates the utility of molecular docking in elucidating the molecular interactions of this compound derivatives in specific biochemical contexts.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that establishes a mathematical correlation between the chemical structure of compounds and their biological or physicochemical activities fishersci.ficiteab.comfishersci.fi. This methodology is particularly valuable in drug discovery, medicinal chemistry, and environmental science for predicting the properties and activities of untested chemicals fishersci.fifishersci.fifishersci.ca. The core premise of QSAR is that molecules with similar structures tend to exhibit similar activities, which can be quantified through molecular descriptors representing various physicochemical properties or structural features citeab.comfishersci.fi.
In the realm of this compound research, QSAR studies have been instrumental in understanding the activity profiles of its derivatives. For instance, investigations into sulfur-containing thiourea (B124793) and sulfonamide derivatives, synthesized using m-xylylenediamine (MXDA) nih.govfishersci.ch and p-xylylenediamine (PXDA) nih.govchembeez.com as starting materials, have employed QSAR modeling to assess their anticancer activities nih.gov. A comprehensive study evaluated 38 such derivatives against six different cancer cell lines, including HepG2, A549, MOLT-3, and T47D nih.gov. The QSAR models developed from this research demonstrated robust predictive capabilities, offering significant insights into the underlying structure-activity relationships.
Detailed research findings from these QSAR analyses highlight specific compounds with notable activities. For example, compound 14 exhibited potent activity across HepG2, A549, and MDA-MB-231 cell lines, with IC50 values ranging from 1.50 to 16.67 µM. Compound 10 demonstrated superior activity against the MOLT-3 cell line (IC50 = 1.20 µM), while compound 22 showed the highest potency against T47D (IC50 = 7.10 µM) nih.gov.
Further QSAR investigations focused on the cytotoxic effects of (thio)urea derivatives, including those derived from xylenediamines americanelements.com. Through stepwise multiple linear regression analysis, a QSAR model was developed with a correlation coefficient (R) of 0.875 and a cross-validated squared correlation coefficient (Q²) of 0.707 americanelements.com. This study revealed that bis-thiourea derivatives, such as compound 23 and particularly compound 24 (a 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) derivative), displayed higher inhibitory potency against HepG2 cells compared to the reference drug, etoposide (B1684455) americanelements.com. Notably, compound 24 was identified as the most potent cytotoxic agent against the MOLT-3 cell line, with an IC50 value of 1.62 µM americanelements.com. These QSAR studies also suggested a correlation between high ionization potential and increased cytotoxicity against the HuCCA-1 cell line americanelements.com.
QSAR models, while powerful, are most effective when applied to compounds structurally similar to those in their training sets, ensuring high predictive power for novel compounds within a defined chemical space fishersci.fi.
Table 1: Selected Anticancer Activities of this compound-Derived Compounds
| Compound | Cell Line | IC50 (µM) nih.gov |
| Compound 14 | HepG2 | 1.50 |
| Compound 14 | A549 | 16.67 |
| Compound 14 | MDA-MB-231 | 1.50 |
| Compound 10 | MOLT-3 | 1.20 |
| Compound 22 | T47D | 7.10 |
| Compound 24 | MOLT-3 | 1.62 americanelements.com |
| Etoposide (Reference) | HepG2 | 26.05 nih.gov |
Porosity and Adsorption Measurements for Xylylenediamine-Derived Porous Materials
This compound isomers, notably m-xylylenediamine (MXDA) nih.govfishersci.ch and p-xylylenediamine (PXDA) nih.govchembeez.com, are frequently employed as key linkers or building blocks in the synthesis of advanced porous materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) sigmaaldrich.comfishersci.senih.gov. These materials are highly sought after for their exceptional properties in gas adsorption, separation, and catalysis, primarily due to their tunable pore structures and high surface areas sigmaaldrich.comfishersci.se.
Porosity Characteristics of this compound-Derived MOFs
Metal-Organic Frameworks (MOFs) are crystalline porous materials formed by the coordination of metal ions or clusters with organic ligands sigmaaldrich.comfishersci.se. This compound has been effectively utilized as a flexible diamine linker to interconnect metal-organic cages (MOCs), leading to the formation of novel porous supramolecular structures sigmaaldrich.comfishersci.se. For instance, a study investigated the crosslinking of MOC-1 with various diamine spacers, including ethylenediamine (B42938) (en), this compound (xn), and diaminoheptane (hn) nih.govchembeez.comsigmaaldrich.comfishersci.se. While ethylenediamine-linked materials exhibited some crystallinity, the incorporation of this compound and diaminoheptane resulted in amorphous phases, a characteristic attributed to the increased flexibility of these longer linkers sigmaaldrich.com.
In another application, p-xylylenediamine (PXDA) nih.govchembeez.com was used in the synthesis of flexible benzylic polyamide macrocyclic ligands for the creation of copper(II)- and zinc(II)-based MOFs, termed UMUMOFs. These MOFs possessed large internal cavities that could effectively encapsulate fullerenes. At full absorption, up to 98% of the MOF cavities were occupied by fullerene C60 chembeez.com, forming a host-guest network where fullerene C60 constituted 34 wt% of the material. The UMUMOFs demonstrated a higher selectivity for the smaller fullerene C60 over the larger fullerene C70 nih.gov, highlighting the importance of precisely engineered pore sizes for selective adsorption applications.
Porosity Characteristics of this compound-Derived COFs
Covalent Organic Frameworks (COFs) represent another significant class of crystalline porous materials, meticulously constructed from organic building blocks through robust covalent bonds nih.gov. This compound derivatives have been strategically employed in their synthesis to tailor specific pore architectures and enhance adsorption capabilities. For instance, an amine-linked COF, designated as TABN-COF, was synthesized using cyanuric chloride and p-xylylenediamine (PXDA) nih.govchembeez.com as monomers nih.gov. This COF exhibited substantial porosity, characterized by a Brunauer-Emmett-Teller (BET) surface area of approximately 172 m²/g and a pore volume of about 0.47 cm³/g, as determined by nitrogen adsorption and desorption tests at 77 K nih.gov. The nitrogen-rich framework of TABN-COF, attributed to its melamine (B1676169) units and amine bonds, displayed a strong affinity for iodide (I3-) ions, achieving a high adsorption capacity of up to 365 mg/g in aqueous solutions nih.gov.
Porous Organic Cages (POCs), a subclass of porous materials, have also been successfully constructed using this compound isomers. For example, CPOC-105 and CPOC-106 were synthesized utilizing p-xylylenediamine (PXDA) nih.govchembeez.com and m-xylylenediamine (MXDA) nih.govfishersci.ch linkers, respectively. These POCs demonstrated BET surface areas of 277 m²/g for CPOC-105 and 218 m²/g for CPOC-106, with these values calculated from CO2 sorption data at 196 K. Both CPOC-105 and CPOC-106 exhibited enhanced CO2 adsorption capacities at 298 K and 1 bar.
Table 2: Porosity and Adsorption Data for this compound-Derived Porous Materials
| Material | This compound Isomer/Derivative | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Adsorbate | Adsorption Capacity (Other Units) | Conditions | Reference |
| MOC-1(xn) | This compound (general) | N/A | N/A | CO2 | Systematically lowered compared to MOC-1 | 195 K, 1 bar | sigmaaldrich.com |
| TABN-COF | p-Xylylenediamine | ~172 | ~0.47 | N2 | N/A | 77 K | nih.gov |
| TABN-COF | p-Xylylenediamine | N/A | N/A | I3- | 365 mg/g | Aqueous phase | nih.gov |
| UMUMOFs | p-Xylylenediamine | N/A | N/A | Fullerene C60 | 34 wt% (at full absorption) | N/A | |
| CPOC-105 | p-Xylylenediamine | 277 | N/A | CO2 | Higher adsorption capacity | 196 K, 298 K, 1 bar | |
| CPOC-106 | m-Xylylenediamine | 218 | N/A | CO2 | Higher adsorption capacity | 196 K, 298 K, 1 bar |
Measurement Techniques
The comprehensive characterization of porosity and adsorption properties in this compound-derived materials necessitates the application of several advanced analytical techniques.
Gas Adsorption (Physisorption): This is a fundamental technique for determining the specific surface area, pore size distribution, and total pore volume of pores accessible from the material's surface. The Brunauer-Emmett-Teller (BET) method is widely utilized for surface area analysis, typically employing nitrogen (N2) adsorption at cryogenic temperatures (e.g., 77 K) nih.gov. For mesoporous materials (pores with radii between 1.5 and 100 nm), pore size distributions are frequently derived using the Barrett-Joyner-Halenda (BJH) method, analyzing the desorption isotherm data.
Mercury Intrusion Porosimetry (MIP): This technique is effective for measuring a broad range of pore sizes, from approximately 3 nm up to over 400 µm, and is particularly useful for characterizing both through and blind pores in meso- and macroporous materials. MIP operates on the principle that non-wetting liquid mercury will only penetrate the pores when sufficient external pressure is applied.
Capillary Flow Porometry: This specialized method is employed to define the pore size distribution specifically for "through pores," which are continuous pores extending through the material, commonly found in filters or membranes. It can characterize pores ranging from about 13 nm to more than 500 µm.
These analytical techniques provide critical data, enabling researchers to understand how the deliberate structural design, particularly through the incorporation of linkers like this compound, influences the material's performance in various applications, including gas capture and separation.
Q & A
Basic Research Questions
How can researchers design controlled experiments to evaluate xylenediamine's reactivity in DNA modification, such as in CAB-Seq applications?
Methodological Answer:
- Controlled Variables: Compare this compound’s reactivity with structurally similar amines (e.g., ethylamine, benzylamine) under identical reaction conditions (pH, temperature, DNA concentration) to isolate its unique activity .
- Techniques: Use mass spectrometry (MS) to monitor reaction kinetics and quantify coupling efficiency. Reference Table 1 from CAB-Seq studies to benchmark reactivity thresholds .
- Hypothesis Testing: Formulate hypotheses around the role of the xylene group in enhancing reaction specificity. For example, test whether steric effects or electronic properties dominate using substituted this compound derivatives.
What systematic approaches are recommended for synthesizing existing literature on this compound’s biochemical applications?
Methodological Answer:
- Database Utilization: Use SciFinder and Web of Science to filter peer-reviewed studies by keywords (e.g., "this compound AND DNA modification," "carboxylcytosine detection") .
- Critical Appraisal: Prioritize studies with detailed experimental protocols and statistical validation. Exclude sources lacking raw data or methodological transparency (e.g., , flagged as unreliable).
- Synthesis Frameworks: Create a matrix categorizing findings by application (e.g., biotin tagging, crosslinking efficiency) and experimental conditions (e.g., pH sensitivity, solvent systems) .
Advanced Research Questions
How can researchers resolve contradictions in reported reactivity data for this compound across different experimental systems (e.g., aqueous vs. organic solvents)?
Methodological Answer:
- Root-Cause Analysis: Investigate solvent polarity’s impact on this compound’s nucleophilicity. For example, replicate conflicting studies while controlling for solvent dielectric constants and ionic strength .
- Data Normalization: Use standardized reactivity metrics (e.g., turnover frequency, activation energy) to compare results across systems. Address discrepancies via Arrhenius plots or computational modeling of transition states .
- Contradiction Mapping: Apply TRIZ principles (e.g., technical/physical contradictions framework) to identify trade-offs (e.g., reactivity vs. solubility) and innovate solutions (e.g., solvent engineering) .
What methodological strategies ensure reproducibility in this compound-based experiments, particularly in complex DNA modification workflows?
Methodological Answer:
- Protocol Optimization: Document reaction parameters (e.g., molar ratios, incubation times) in triplicate and validate with independent MS or HPLC analyses. Include negative controls (e.g., benzylamine reactions) to confirm specificity .
- Error Propagation Analysis: Quantify uncertainties from instrument calibration (e.g., MS signal drift) and sample handling using error bars or Monte Carlo simulations .
- Data Archiving: Publish raw datasets (e.g., chromatograms, spectral peaks) in appendices or repositories to enable independent verification .
How can computational modeling be integrated with experimental data to predict this compound’s interaction dynamics with DNA bases?
Methodological Answer:
- Molecular Dynamics (MD): Simulate this compound-DNA adduct formation using force fields (e.g., AMBER) parameterized for amine-DNA interactions. Validate predictions against crystallographic or NMR data .
- Density Functional Theory (DFT): Calculate activation energies for this compound’s nucleophilic attack on carboxylcytosine. Compare theoretical results with experimental kinetics from CAB-Seq studies .
- Hybrid Workflows: Combine MD trajectories with machine learning (e.g., random forests) to identify key descriptors (e.g., bond angles, solvation shells) influencing reactivity .
What advanced analytical techniques are suitable for detecting low-concentration intermediates in this compound-mediated DNA reactions?
Methodological Answer:
- High-Resolution MS (HRMS): Employ tandem MS (MS/MS) with collision-induced dissociation (CID) to characterize transient intermediates (e.g., Schiff base adducts) .
- Stopped-Flow Spectroscopy: Monitor rapid reaction kinetics in real time using UV-Vis or fluorescence detection. Pair with quench-flow methods to trap intermediates for structural analysis .
- Isotope Labeling: Use ¹⁵N-labeled this compound to track reaction pathways via isotopic shifts in NMR or MS spectra .
Methodological Best Practices
- Research Question Formulation: Ensure questions are hypothesis-driven, specify dependent/independent variables (e.g., "How does pH alter this compound’s coupling efficiency in CAB-Seq?"), and avoid vague terms like "study" or "analyze" .
- Data Presentation: Use tables to compare reactivity metrics (e.g., Table 1 from CAB-Seq) and appendices for raw data. Highlight processed data critical to conclusions in the main text .
- Ethical Reporting: Disclose conflicts (e.g., solvent purity, instrument limitations) and cite foundational studies (e.g., CAB-Seq protocols) to maintain transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
